Unveiling the Bio-Potential of N-(2-methylpropyl)cyclohexanamine Derivatives: A Technical Guide for Drug Discovery
Unveiling the Bio-Potential of N-(2-methylpropyl)cyclohexanamine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Untapped Therapeutic Promise of Novel Cyclohexanamine Scaffolds
The cyclohexanamine moiety is a versatile scaffold that has given rise to a diverse array of biologically active compounds.[1][2] From established therapeutic agents to novel research molecules, the inherent structural flexibility of this chemical class has allowed for the fine-tuning of pharmacological properties, leading to compounds with activities spanning from anticancer and anti-inflammatory to antimicrobial and central nervous system modulation.[3][4] While significant research has been dedicated to various substituted cyclohexylamines, the N-(2-methylpropyl)cyclohexanamine pharmacophore and its derivatives represent a largely unexplored chemical space with considerable therapeutic potential.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the biological activities of N-(2-methylpropyl)cyclohexanamine derivatives. We will delve into a structured, yet flexible, research framework designed to systematically evaluate the potential of these novel compounds across multiple therapeutic areas. This document is not a rigid protocol but rather a strategic guide, empowering researchers with the foundational knowledge and detailed methodologies to unlock the full potential of this promising class of molecules. We will emphasize the causal relationships behind experimental choices, ensuring that each step is a self-validating component of a robust drug discovery program.
Section 1: Synthesis and Characterization of N-(2-methylpropyl)cyclohexanamine and its Analogs
The foundation of any successful drug discovery campaign lies in the efficient and well-characterized synthesis of the target compounds. The synthesis of N-(2-methylpropyl)cyclohexanamine can be achieved through several established synthetic routes, with reductive amination being a common and versatile approach.
General Synthetic Strategy: Reductive Amination
A prevalent method for the synthesis of N-alkylated cyclohexanamines involves the reductive amination of cyclohexanone with the corresponding primary amine, in this case, isobutylamine.
Reaction Scheme:
Causality in Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations. Its mild and selective nature minimizes side reactions, such as the reduction of the ketone starting material, leading to higher yields of the desired secondary amine. Other reducing agents like sodium cyanoborohydride can also be used, but STAB is generally considered safer and more efficient for this transformation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction, as they are compatible with the reagents and facilitate the reaction progress.
Protocol: Synthesis of N-(2-methylpropyl)cyclohexanamine
Materials:
-
Cyclohexanone
-
Isobutylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) in anhydrous DCM in a round-bottom flask, add isobutylamine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-(2-methylpropyl)cyclohexanamine.
Analytical Characterization
Rigorous characterization of the synthesized compounds is paramount to ensure purity and structural integrity. A combination of analytical techniques should be employed.
Table 1: Analytical Techniques for Compound Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and assess purity. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound.[5] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound.[6][7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
Section 2: In Vitro Biological Evaluation: A Tiered Screening Approach
A systematic in vitro evaluation is crucial to identify and prioritize compounds with promising biological activity. We propose a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays based on the structural similarities of cyclohexanamine derivatives to known bioactive molecules.
Tier 1: Foundational Cytotoxicity Assessment
Before investigating specific biological activities, it is essential to determine the general cytotoxicity of the synthesized derivatives. This provides a therapeutic window and helps in dose selection for subsequent assays.
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][9][10][11]
Protocol: MTT Cytotoxicity Assay [8][9]
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Interpretation of Results:
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell viability, should be calculated.[1][4][12][13][14] A lower IC50 value indicates higher cytotoxicity.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol: LDH Cytotoxicity Assay
Materials:
-
Human cell line
-
Complete cell culture medium
-
LDH assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[15][16]
Protocol: Neutral Red Uptake Assay [15][17]
Materials:
-
Human cell line
-
Complete cell culture medium
-
Neutral Red solution (50 µg/mL in culture medium)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, replace the treatment medium with 100 µL of Neutral Red solution and incubate for 2-3 hours.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
Diagram: Tiered In Vitro Screening Workflow
Caption: A tiered workflow for the in vitro evaluation of N-(2-methylpropyl)cyclohexanamine derivatives.
Tier 2: Targeted Biological Assays
Based on the known activities of other cyclohexylamine derivatives, we propose investigating the following specific biological activities for compounds that exhibit low cytotoxicity in Tier 1.[1]
Some cyclohexylamine derivatives have been reported to act as acetylcholinesterase inhibitors, a key target in the treatment of Alzheimer's disease.[1] The Ellman's method is a widely used and reliable colorimetric assay for measuring AChE activity.[18][19][20][21][22]
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [18][19][21]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., donepezil) as a positive control
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.[23]
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.[21]
The antimicrobial potential of novel compounds is of significant interest. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]
Protocol: Broth Microdilution Assay for MIC Determination [11]
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds and a known antibiotic/antifungal as a positive control
-
96-well plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth.
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism in broth only), and a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Given the structural similarity of N-(2-methylpropyl)cyclohexanamine to certain psychoactive substances, investigating its interaction with monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET) is a logical step.[24][25][26] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[21][24][27][28][29][30]
Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT) [21][27]
Materials:
-
Cell membranes expressing the human dopamine transporter (hDAT)
-
Radioligand specific for DAT (e.g., [³H]WIN 35,428)
-
Test compounds and a known DAT inhibitor (e.g., cocaine)
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
96-well plates
Procedure:
-
In a 96-well plate, add the hDAT-expressing cell membranes.
-
Add the radioligand at a concentration near its Kd value.
-
Add the test compounds at various concentrations.
-
To determine non-specific binding, add a high concentration of a known DAT inhibitor to a set of wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.[30]
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Section 3: In Vivo Evaluation: Assessing Therapeutic Potential and Safety
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Antidepressant-like Activity
The forced swim test (FST) and tail suspension test (TST) are widely used behavioral despair models to screen for potential antidepressant activity in rodents.[5][31][32][33]
Protocol: Forced Swim Test (FST) in Mice [5][31][33]
Materials:
-
Male C57BL/6 mice
-
Glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm
-
Test compounds, vehicle, and a positive control (e.g., imipramine)
-
Video recording system
Procedure:
-
Administer the test compound, vehicle, or positive control to the mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Individually place each mouse in the cylinder of water for a 6-minute session.
-
Record the session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Diagram: Potential Signaling Pathway for Antidepressant Effects
Caption: A hypothetical signaling pathway for the antidepressant-like effects of a monoamine reuptake inhibitor.
Abuse Potential Assessment
Given the potential for interaction with monoamine transporters, it is crucial to assess the abuse liability of these novel compounds. The self-administration paradigm is a gold-standard preclinical model for evaluating the reinforcing properties of drugs.[34][35][36][37][38]
Protocol: Intravenous Self-Administration in Rats [34][35][36]
Materials:
-
Male Wistar rats surgically implanted with intravenous catheters
-
Operant conditioning chambers equipped with two levers and an infusion pump
-
Test compounds, vehicle, and a positive control (e.g., cocaine)
Procedure:
-
Train rats to press a lever to receive an infusion of a known reinforcer (e.g., cocaine) on a fixed-ratio schedule.
-
Once stable responding is established, substitute the training drug with the test compound or vehicle.
-
Measure the number of infusions self-administered over a set period.
-
A significant increase in lever pressing for the test compound compared to the vehicle suggests reinforcing properties and potential for abuse.
Section 4: Structure-Activity Relationship (SAR) Studies
Systematic modification of the N-(2-methylpropyl)cyclohexanamine scaffold and subsequent biological testing will allow for the elucidation of the structure-activity relationship (SAR).[24][39] This is a critical step in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Key Areas for Structural Modification:
-
Cyclohexyl Ring: Introduction of substituents (e.g., hydroxyl, methoxy) at various positions.
-
N-Alkyl Chain: Varying the length and branching of the N-isobutyl group.
-
Stereochemistry: Separation and testing of individual stereoisomers.
Data Presentation:
The results of the SAR studies should be compiled in a clear and concise table to facilitate analysis.
Table 2: Example SAR Table for DAT Binding Affinity
| Compound | R¹ on Cyclohexyl Ring | N-Alkyl Group | DAT Ki (nM) |
| Parent | H | Isobutyl | Value |
| Analog 1 | 4-OH | Isobutyl | Value |
| Analog 2 | H | n-Butyl | Value |
| Analog 3 | H | Propyl | Value |
Conclusion: A Roadmap for Innovation
The N-(2-methylpropyl)cyclohexanamine scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive and scientifically rigorous framework for the synthesis, characterization, and biological evaluation of its derivatives. By following a logical, tiered approach and paying close attention to the causality behind experimental design, researchers can efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of this exciting class of compounds. The detailed protocols and methodologies provided herein are intended to serve as a practical resource to accelerate research and foster innovation in the field.
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